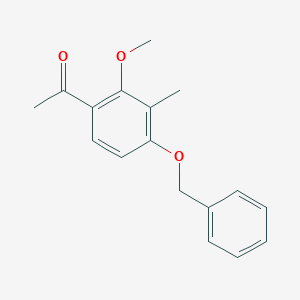

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Description

Properties

IUPAC Name |

1-(2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-16(20-11-14-7-5-4-6-8-14)10-9-15(13(2)18)17(12)19-3/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIPVVKYYGZBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352949 | |

| Record name | 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118824-96-7 | |

| Record name | 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cispentacin can be synthesized through both direct and indirect enzymatic methods. Direct methods involve the enzyme-catalyzed enantioselective ring opening of β-lactams in water and organic solvents . Indirect methods include the lipase-catalyzed asymmetric acylation of N-hydroxymethylated β-lactams . Additionally, type II polyketide synthase-like enzymes have been discovered to facilitate the biosynthesis of cispentacin in a heterologous host .

Industrial Production Methods: Industrial production of cispentacin typically involves the use of recombinant proteins to reconstruct its biosynthesis in vitro. This process includes the use of seven recombinant proteins that catalyze unique enzymatic reactions to form the five-membered ring structure of cispentacin .

Chemical Reactions Analysis

Types of Reactions: Cispentacin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, difunctionalized cispentacin derivatives can be synthesized through C–C double bond functionalization by dihydroxylation, followed by oxidative ring cleavage and transformation of the dialdehyde intermediates .

Common Reagents and Conditions: Common reagents used in the synthesis of cispentacin derivatives include diendo-norbornene β-amino acid, which undergoes stereocontrolled routes to form new stereogenic centers . The reaction conditions often involve the use of organic solvents and specific catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various cispentacin derivatives with enhanced antifungal activity. For instance, (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid is a derivative with superior efficacy against fungal infections .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

-

Pharmaceutical Intermediate:

- It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in synthesizing derivatives that exhibit anti-inflammatory and analgesic properties .

-

Chemical Reactivity Studies:

- Research has shown that 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone can undergo electrophilic aromatic substitution (EAS) predominantly at ortho and para positions due to resonance stabilization provided by its substituents. This characteristic is crucial for designing compounds with specific reactivities.

- Biological Activity:

Case Study 1: Synthesis of Derivatives

A study focused on the chemo-selective benzylation of 2,4-dihydroxy-3-methylacetophenone resulted in the formation of the 4-benzyloxy derivative. This reaction pathway highlights the utility of this compound as an intermediate in synthesizing more complex molecules .

Case Study 2: Insect Deterrent Properties

Research conducted on benzoquinones derived from similar acetophenones demonstrated their effectiveness in deterring mosquitoes. The study involved applying these compounds to membranes and measuring mosquito landings, which provided insights into their potential as natural insect repellents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of cispentacin involves the inhibition of isoleucyl-tRNA synthetase, which is essential for protein synthesis in fungi . By competitively inhibiting this enzyme, cispentacin disrupts protein synthesis, leading to the inhibition of fungal growth . The molecular targets and pathways involved in this process include the acyl carrier protein and various type II polyketide synthase-like enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Ketones

Positional Isomers and Functional Group Modifications

Key Observations :

Benzyloxy Group Impact: The benzyloxy group in the target compound enhances lipophilicity compared to analogs lacking this group (e.g., 4'-Methoxy-3'-methylacetophenone) . This substituent also introduces steric bulk, affecting reactivity in substitution reactions .

Hydroxyl vs. Methoxy: Replacement of 2'-methoxy with hydroxyl (e.g., 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone) increases hydrogen-bonding capacity and acidity (pKa ~10–12 for phenolic OH) , making it more reactive in electrophilic substitutions.

Acyl Chain Modifications: Propiophenone derivatives (e.g., 4'-Benzyloxy-2'-methoxy-3'-methylpropiophenone) exhibit altered solubility and bioavailability due to extended alkyl chains .

Reactivity Trends :

Biological Activity

4'-Benzyloxy-2'-methoxy-3'-methylacetophenone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of chalcones, which are known for their diverse biological activities. Its molecular formula is C17H18O3, and it features a benzyl ether and methoxy group that contribute to its reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that chalcones can inhibit various bacterial strains. The structure of this compound suggests potential antimicrobial properties due to its ability to disrupt bacterial cell membranes.

- Antiviral Activity : Chalcones have been investigated for their antiviral properties, particularly against RNA viruses. The compound's structural features may allow it to interact with viral proteins, inhibiting replication.

- Anti-inflammatory Effects : Inflammation is a critical factor in many diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Interaction with Cellular Receptors : Its ability to bind to specific receptors could modulate signaling pathways related to inflammation and immune responses.

- Radical Scavenging : The presence of methoxy and benzyloxy groups may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have documented the biological activities of chalcones similar to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-benzyloxy-2'-methoxy-3'-methylacetophenone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Mannich reactions, leveraging aromatic substitution patterns. For example, benzyloxy and methoxy groups are typically introduced via nucleophilic substitution under alkaline conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity optimization requires monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) to confirm absence of byproducts like unreacted acetophenone derivatives .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₈O₃, m/z 270.1256) and NMR spectroscopy for structural elucidation. Key signals include:

- ¹H NMR : Benzyloxy protons (δ 4.8–5.2 ppm, singlet), methoxy group (δ 3.8–3.9 ppm), and methylacetophenone (δ 2.5–2.7 ppm, singlet).

- ¹³C NMR : Carbonyl resonance (δ 205–210 ppm) and aromatic carbons (δ 110–160 ppm). Cross-validation with FT-IR (C=O stretch at ~1680 cm⁻¹) ensures accuracy .

Q. What are the critical storage conditions to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to humidity, which may hydrolyze the benzyloxy group. Stability studies under accelerated conditions (40°C/75% RH for 30 days) can assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Existing safety data sheets (SDS) indicate insufficient toxicological profiling . To address contradictions:

- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Compare results with structurally analogous compounds (e.g., 4′-hydroxy-3′,5′-dimethoxyacetophenone) to infer potential hazards.

- Publish findings with raw data to enable meta-analyses .

Q. What advanced analytical techniques are suitable for studying its stability in reaction matrices?

- Methodological Answer : Use LC-MS/MS to track degradation products in complex mixtures. For photostability, employ UV-visible spectroscopy under controlled irradiation (ICH Q1B guidelines). Kinetic studies (Arrhenius plots) at varying temperatures/pH levels quantify activation energy for decomposition .

Q. How can computational modeling predict reactivity in novel synthetic applications?

- Methodological Answer : Apply density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) reactivity indices. Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymes like cytochrome P450 for metabolic pathway predictions. Validate models with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.